Biocytin hydrazide Biocytin hydrazide Water-soluble, long-chained biotin hydrazide for glycoconjugate detection. Selective label for sialic acid, galactose and other sugars in glycoconjugates using avidin-biotin technology. Can biotin label proteins and peptides. Linking arm enables easier binding to avidin / sterptavidin in ELISA. Cellular tracer. Can be introduced into cells via micro-injection.

Brand Name: Vulcanchem
CAS No.: 102743-85-1
VCID: VC20741240
InChI: InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2
Molecular Formula: C16H30N6O3S
Molecular Weight: 386.5 g/mol

Biocytin hydrazide

CAS No.: 102743-85-1

Cat. No.: VC20741240

Molecular Formula: C16H30N6O3S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Biocytin hydrazide - 102743-85-1

CAS No. 102743-85-1
Molecular Formula C16H30N6O3S
Molecular Weight 386.5 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide
Standard InChI InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1
Standard InChI Key XSXHTPJCSHZYFJ-MNXVOIDGSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2

Chemical Identity and Structural Properties

Biocytin hydrazide is a lysine-derived biotin conjugate with the molecular formula C16H30N6O3S\text{C}_{16}\text{H}_{30}\text{N}_{6}\text{O}_{3}\text{S} and a molecular weight of 386.51 g/mol . Its structure comprises a biotin group linked to a lysine residue bearing a hydrazide (-CONHNH2_2) group, enabling covalent bonding with carbonyl-containing molecules. The compound exhibits high water solubility, facilitating its use in aqueous biological systems . Storage recommendations emphasize refrigeration (4–8°C) in desiccated, light-protected conditions to preserve stability .

Mechanism of Action and Reactivity

Biocytin hydrazide targets aldehyde and ketone groups generated via oxidation of glycoconjugates. Periodate or galactose oxidase treatments oxidize vicinal diols in carbohydrates to aldehydes, which subsequently react with the hydrazide group to form stable hydrazone bonds . This reaction is reversible unless stabilized by sodium borohydride or cyanoborohydride reduction . Notably, the biotin moiety enables downstream detection using streptavidin-enzyme conjugates or fluorescent probes .

Unexpectedly, biocytin hydrazide also reacts directly with peptides and proteins. Studies demonstrate its ability to biotinylate arginine residues’ guanidino groups, lysine side chains, and protein N-termini without prior carbohydrate oxidation . This side reaction escalates with elevated temperatures (up to 65°C), prolonged incubation (96 hours), and higher reagent concentrations (>1 mM) . Such non-specific labeling necessitates stringent controls in glycoprotein studies to avoid misinterpretation.

Applications in Biomedical Research

Glycoconjugate Labeling and Detection

Biocytin hydrazide’s primary application involves labeling oxidized glycoproteins, glycolipids, and polysaccharides. In cell-surface capture (CSC) technology, it labels aldehyde-rich surface glycoproteins on live cells, enabling streptavidin-based enrichment and mass spectrometric identification . Comparative studies show that coupling this method with aniline catalysis enhances labeling efficiency by 30%, albeit at the cost of reduced specificity (~70% vs. 95% in standard CSC) .

Neuronal Tracing

As an aldehyde-fixable tracer, biocytin hydrazide is microinjected into neurons for anterograde and transneuronal pathway mapping. Aldehyde fixation preserves the tracer’s localization, allowing precise visualization of neuronal circuits . Its small molecular size (<500 Da) ensures efficient intracellular diffusion, outperforming larger dextran-based tracers.

Protein Bioconjugation

Beyond glycoconjugates, the reagent conjugates with carboxylic acids via carbodiimide crosslinkers like EDAC, generating biotinylated probes for pull-down assays . This utility is exemplified in proteomic workflows where biocytin hydrazide labels carbonyl groups on oxidized proteins, facilitating their isolation and analysis .

Experimental Protocols and Optimization

Stock Solution Preparation

Reconstitution protocols vary by desired concentration. For a 1 mM solution, 1 mg of biocytin hydrazide requires 2.587 mL of water, while a 10 mM solution necessitates 25.873 µL per 0.1 mg . Temperature and pH critically influence reaction outcomes: neutral pH (7.0–7.5) and 37°C optimize specific labeling, whereas acidic conditions (pH <6) promote non-specific protein biotinylation .

Specificity Controls

To distinguish glycoconjugate labeling from direct protein biotinylation, researchers must include parallel samples without oxidation (periodate/galactose oxidase omission). Additionally, competitive inhibition with free hydrazides (e.g., adipic dihydrazide) reduces off-target binding .

Recent Methodological Advances

Innovations in biocytin hydrazide applications focus on enhancing specificity and throughput. A 2025 protocol integrates aniline-catalyzed hydrazone ligation, reducing reaction times from 24 hours to 2 hours . Furthermore, coupling with heavy isotope-labeled biotin enables multiplexed quantitative proteomics, allowing simultaneous analysis of glycoproteomes across multiple samples .

Limitations and Mitigation Strategies

Non-specific protein labeling remains a key limitation. To mitigate this, researchers employ low-temperature incubations (4°C), short reaction durations (<4 hours), and excess competing hydrazides . Additionally, enzymatic digestion with PNGase F post-enrichment helps eliminate non-glycosylated contaminants in glycoproteomic studies .

Future Directions

Emerging applications exploit biocytin hydrazide’s arginine reactivity for studying post-translational modifications. Preliminary data suggest its utility in mapping citrullination sites, where arginine residues are deiminated to form carbonyl groups . Additionally, nanoparticle functionalization with biocytin hydrazide is being explored for targeted drug delivery, leveraging avidin-biotin interactions for site-specific accumulation.

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